molecular formula C8H6N2O2 B14168697 Methyl 2-ethynylpyrimidine-4-carboxylate

Methyl 2-ethynylpyrimidine-4-carboxylate

Cat. No.: B14168697
M. Wt: 162.15 g/mol
InChI Key: PBCPJTOXAQVNSW-UHFFFAOYSA-N
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Description

Methyl 2-ethynylpyrimidine-4-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethynyl group at the 2-position and a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethynylpyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the ethynyl group, resulting in partially or fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated pyrimidine derivatives.

    Substitution: Formation of amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-ethynylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-ethynylpyrimidine-4-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Material Science: In materials applications, the compound’s electronic properties are exploited to enhance the performance of devices like LEDs or organic solar cells.

Comparison with Similar Compounds

  • Methyl 2-chloropyrimidine-4-carboxylate
  • Methyl 2,6-dichloropyridine-4-carboxylate
  • Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate

Comparison: Methyl 2-ethynylpyrimidine-4-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its chlorinated or saturated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 2-ethynylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3

InChI Key

PBCPJTOXAQVNSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C#C

Origin of Product

United States

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